1-(5-Bromo-2-methoxypyridin-3-yl)-3-methylbut-2-en-1-ol
Description
1-(5-Bromo-2-methoxypyridin-3-yl)-3-methylbut-2-en-1-ol is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound features a bromine atom and a methoxy group on the pyridine ring, as well as a 3-methylbut-2-en-1-ol group attached to the ring.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of 5-bromo-2-methoxypyridin-3-yl with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. The reaction typically takes place in a solvent such as toluene or water at elevated temperatures.
Grignard Reaction: Another approach is the reaction of 5-bromo-2-methoxypyridin-3-yl with a Grignard reagent, followed by the addition of formaldehyde and subsequent hydrolysis.
Industrial Production Methods: The industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts and solvents to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, often using nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, in acidic or neutral conditions.
Reduction: LiAlH₄, H₂ with Pd/C catalyst, in anhydrous ether or THF.
Substitution: NaN₃, KI, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted pyridines with different functional groups at the bromine position.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxypyridin-3-yl)-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)4-10(14)9-5-8(12)6-13-11(9)15-3/h4-6,10,14H,1-3H3 |
InChI Key |
WBIWWKUNYVKPSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C1=C(N=CC(=C1)Br)OC)O)C |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in biological studies to investigate the effects of pyridine derivatives on various biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-methoxypyridin-3-yl)-3-methylbut-2-en-1-ol exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(5-Bromo-2-methoxypyridin-3-yl)ethanone
(5-Bromo-3-methoxypyridin-2-yl)methanol
1-[(5-bromo-2-methoxypyridin-3-yl)methyl]-N-methylcyclopropan-1-amine
Uniqueness: 1-(5-Bromo-2-methoxypyridin-3-yl)-3-methylbut-2-en-1-ol is unique due to its specific structural features, such as the presence of the 3-methylbut-2-en-1-ol group, which differentiates it from other pyridine derivatives. This structural variation can lead to distinct chemical and biological properties, making it valuable for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
